5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline
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Overview
Description
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline typically involves multiple steps. One common method starts with the nitration of 4-methoxy-3-nitrobenzotrifluoride, followed by reduction to obtain the corresponding aniline derivative . The reaction conditions often include the use of strong acids and reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure but lacks the methoxy group.
4-Fluoro-2-(trifluoromethyl)aniline: Similar structure but with different substitution pattern.
4-(Trifluoromethyl)aniline: Lacks both the fluorine and methoxy groups.
Uniqueness
5-Fluoro-2-methoxy-4-(trifluoromethyl)aniline is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various chemical syntheses and applications .
Properties
Molecular Formula |
C8H7F4NO |
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Molecular Weight |
209.14 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4NO/c1-14-7-2-4(8(10,11)12)5(9)3-6(7)13/h2-3H,13H2,1H3 |
InChI Key |
PMIPSKHBKPFLGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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